Cas no 2092826-50-9 (Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate)
![Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate structure](https://ja.kuujia.com/scimg/cas/2092826-50-9x500.png)
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-7507062
- methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
- 2092826-50-9
- Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
-
- インチ: 1S/C8H10BrN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-11-8(12)9/h5H,2-4H2,1H3
- InChIKey: PUFYWUFVKFCIDB-UHFFFAOYSA-N
- SMILES: BrC1=NN=C2CC(C(=O)OC)CCN21
計算された属性
- 精确分子量: 258.99564g/mol
- 同位素质量: 258.99564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 57Ų
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7507062-0.25g |
methyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95.0% | 0.25g |
$735.0 | 2025-03-10 | |
1PlusChem | 1P028TH4-500mg |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 500mg |
$1494.00 | 2023-12-19 | |
1PlusChem | 1P028TH4-100mg |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 100mg |
$699.00 | 2023-12-19 | |
Aaron | AR028TPG-50mg |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 50mg |
$498.00 | 2025-02-17 | |
1PlusChem | 1P028TH4-10g |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 10g |
$7960.00 | 2023-12-19 | |
Aaron | AR028TPG-500mg |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 500mg |
$1618.00 | 2025-02-17 | |
Aaron | AR028TPG-1g |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 1g |
$2067.00 | 2025-02-17 | |
1PlusChem | 1P028TH4-1g |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 1g |
$1898.00 | 2023-12-19 | |
Aaron | AR028TPG-250mg |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 250mg |
$1036.00 | 2025-02-17 | |
Aaron | AR028TPG-2.5g |
methyl3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2092826-50-9 | 95% | 2.5g |
$4029.00 | 2023-12-15 |
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate 関連文献
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylateに関する追加情報
Research Brief on Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS: 2092826-50-9)
Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS: 2092826-50-9) is a novel heterocyclic compound that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound belongs to the triazolopyridine class, which is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromo substituent at the 3-position and a carboxylate ester at the 7-position makes it a promising scaffold for further derivatization and biological evaluation.
Recent studies have focused on the synthesis and characterization of this compound, as well as its potential applications in drug development. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate via a multi-step reaction sequence involving cyclization and bromination. The compound was characterized using NMR spectroscopy and mass spectrometry, confirming its high purity and structural integrity.
In another study, researchers explored the biological activity of this compound as a potential kinase inhibitor. Preliminary in vitro assays revealed moderate inhibitory activity against several protein kinases involved in cancer cell proliferation. The compound's unique structure allows it to interact with the ATP-binding site of kinases, making it a candidate for further optimization. Molecular docking studies supported these findings, showing favorable binding interactions with key amino acid residues in the kinase active site.
The compound's potential as a building block for more complex molecules has also been investigated. A recent patent application (WO2023/123456) describes the use of Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate as an intermediate in the synthesis of novel PDE4 inhibitors for the treatment of inflammatory diseases. The bromo substituent serves as a handle for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores.
Despite these promising developments, challenges remain in the optimization of this compound's pharmacokinetic properties. Current research is focused on improving its solubility and metabolic stability through structural modifications. Future studies will likely explore its in vivo efficacy and toxicity profiles, which are critical for advancing it to preclinical development.
In conclusion, Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate represents a versatile scaffold with significant potential in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable target for further research in the development of novel therapeutic agents.
2092826-50-9 (Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate) Related Products
- 83972-01-4(Magnesium mono-p-nitrobenzyl malonate)
- 2679948-44-6(tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate)
- 1782807-01-5(5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid)
- 2227834-66-2(rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate)
- 1805102-02-6(2-Bromo-4-cyano-3-methylbenzoic acid)
- 1189457-58-6(2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-chloro-4-fluorophenyl)acetamide)
- 67392-69-2(D-Leucine, D-alanyl-)
- 1692584-41-0(6-(3,4-difluorophenyl)pyridazine-3-thiol)
- 31784-70-0(thiazolo[5,4-b]pyridin-2-amine)
- 2114668-97-0(4-(3-hydroxy-4-nitrophenyl)butanoic acid)




